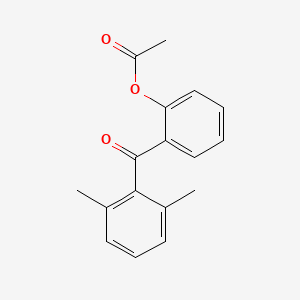

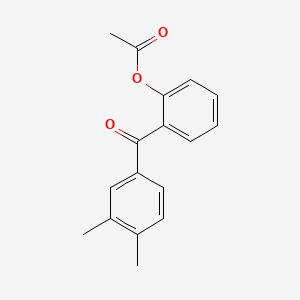

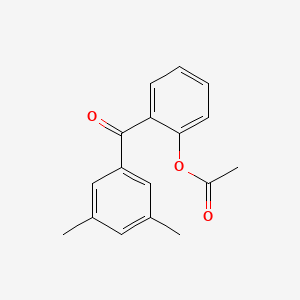

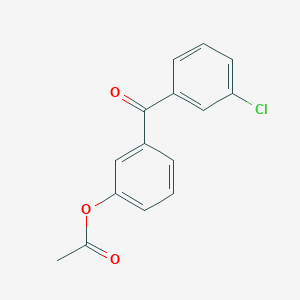

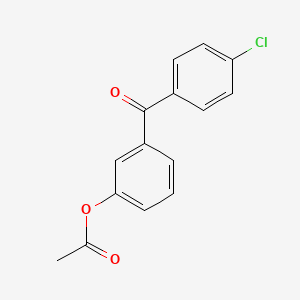

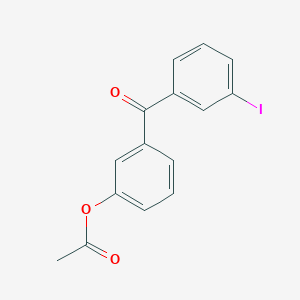

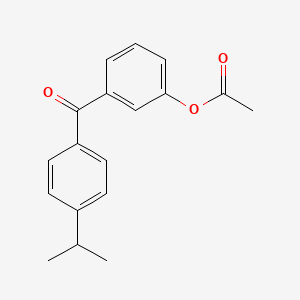

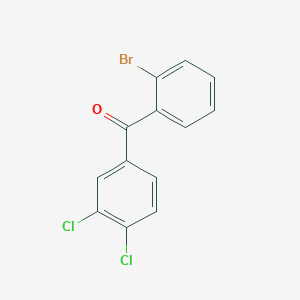

2-Bromo-3',4'-dichlorobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

2-Bromo-3’,4’-dichlorobenzophenone: A Comprehensive Analysis of Scientific Research Applications

Photophysical Property Analysis: 2-Bromo-3’,4’-dichlorobenzophenone (C13H7BrCl2O) is a compound with potential photochemical reactivity. Its photophysical properties can be characterized through spectral analyses such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. These techniques allow for the detailed study of the compound’s behavior under various light conditions, which is crucial for applications in photochemistry and the development of light-sensitive materials .

Solvent Interaction Studies: The compound’s interaction with solvents can significantly affect its properties. Infrared spectroscopy and density functional theory (DFT) are used to study these interactions, particularly the solvent effect on carbonyl stretching vibration. Understanding these interactions is essential for applications in solvent selection and optimization in chemical processes .

Synthesis of Pharmaceutical Intermediates: 2-Bromo-3’,4’-dichlorobenzophenone serves as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity, particularly in halogenation reactions, makes it valuable for constructing complex molecules that are used in medicinal chemistry for drug development .

Material Science Applications: Due to its unique structural properties, this compound is used in material science research, particularly in the synthesis of polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of materials with specific desired properties .

Analytical Chemistry: In analytical chemistry, 2-Bromo-3’,4’-dichlorobenzophenone is used as a standard or reference compound in quantitative and qualitative analyses. Its well-characterized spectrum serves as a benchmark for identifying and quantifying other substances .

Antimicrobial Activity Research: Research has indicated that 2-Bromo-3’,4’-dichlorobenzophenone exhibits antimicrobial activity against a range of bacteria and fungi. This property is being explored for potential use in the development of new antimicrobial agents for pharmaceutical applications .

Organic Synthesis Teaching: The compound is also employed in educational settings, particularly in organic chemistry labs at the university level. It is used to teach students about Friedel-Crafts acylation reactions and other fundamental organic synthesis techniques .

Photocatalysis: In the field of photocatalysis, 2-Bromo-3’,4’-dichlorobenzophenone is investigated for its ability to act as a catalyst under light irradiation. This application is significant for environmental remediation and the development of sustainable chemical processes .

properties

IUPAC Name |

(2-bromophenyl)-(3,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrCl2O/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIRIQPPOQNNCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrCl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3',4'-dichlorobenzophenone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.